

Application Note: 3-Iodo-1H-pyrazol-5-amine in Kinase Inhibitor Design

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Compound of Interest

Compound Name: 3-iodo-1H-pyrazol-5-amine

Cat. No.: B10902629

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Executive Summary

The **3-iodo-1H-pyrazol-5-amine** scaffold (also referred to as 3-amino-5-iodopyrazole) represents a versatile "hinge-binding" pharmacophore. Unlike its 4-iodo isomer—which directs substituents toward the gatekeeper residue—the 3-iodo variant allows for vector exploration into the solvent-exposed front pocket or the hydrophobic back pocket, depending on the specific kinase conformation (DFG-in vs. DFG-out). This note provides a validated workflow for transforming this fragment into potent kinase inhibitors via palladium-catalyzed cross-coupling and subsequent biological profiling.

Chemical Biology & Rationale^{[1][2][3][4]}

Structural Basis of Interaction

The aminopyrazole moiety mimics the adenine ring of ATP.^[1] In the ATP-binding pocket of a typical protein kinase, it establishes a bidentate hydrogen-bonding network with the hinge region:

- Donor: The exocyclic amine (-NH₂) donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., Glu, Met).

- **Acceptor:** The pyrazole nitrogen (N2) accepts a hydrogen bond from the backbone amide nitrogen.

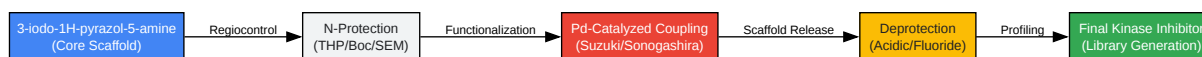
The "Iodine Handle" Advantage

The iodine atom at the C-3 position is chemically distinct from the more common C-4 halogenated scaffolds.

- **Reactivity:** The C-I bond is highly labile to Pd-catalyzed oxidative addition, enabling facile Suzuki-Miyaura or Sonogashira couplings under mild conditions.
- **Vector Geometry:** Substitution at C-3 orients the attached ligand towards the solvent interface, a region often tolerant of bulk and critical for tuning physicochemical properties (solubility, permeability) without disrupting the essential hinge binding.

Visualization: Scaffold Morphing Pathway

The following diagram illustrates the synthetic divergence from the core scaffold.



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Caption: Workflow for elaborating the **3-iodo-1H-pyrazol-5-amine** scaffold into a kinase inhibitor library.

Experimental Protocols

Protocol A: Regioselective Protection (Critical Step)

Rationale: Unprotected aminopyrazoles can poison Palladium catalysts and lead to N-arylation side products. Protection of the ring nitrogen is recommended.

Materials:

- **3-iodo-1H-pyrazol-5-amine** (1.0 eq)

- 3,4-Dihydro-2H-pyran (DHP) (1.5 eq) or Boc-anhydride
- p-Toluenesulfonic acid (pTSA) (0.1 eq)
- Solvent: Dichloromethane (DCM) or THF

Step-by-Step:

- Dissolution: Dissolve **3-iodo-1H-pyrazol-5-amine** (2.0 g, 9.57 mmol) in anhydrous THF (20 mL).
- Catalyst Addition: Add pTSA (182 mg, 0.96 mmol) at 0°C.
- Reagent Addition: Dropwise add DHP (1.3 mL, 14.3 mmol).
- Reaction: Allow to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product (N-THP protected) usually has a higher R_f.
- Workup: Quench with saturated NaHCO₃. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
- Purification: Flash chromatography (SiO₂, 0-30% EtOAc in Hexanes).
 - Note: This typically yields the 1-THP-3-iodo-5-aminopyrazole isomer (kinetic) or a mixture. For Suzuki couplings, the exact N-isomer often equilibrates or is irrelevant after deprotection.

Protocol B: Suzuki-Miyaura Cross-Coupling

Rationale: This step installs the "tail" of the inhibitor. The use of a mild base and active catalyst is crucial to prevent deiodination.

Materials:

- N-Protected 3-iodo-aminopyrazole (1.0 eq)
- Aryl Boronic Acid/Ester (1.2 eq)
- Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄

- Base: Na₂CO₃ (2.0 M aq) or K₃PO₄ (solid, 3.0 eq)
- Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

- Setup: In a microwave vial or sealed tube, combine the protected scaffold (0.5 mmol), boronic acid (0.6 mmol), and base (1.0 mmol).
- Degassing: Add Dioxane (4 mL) and Water (1 mL). Sparge with Argon for 5 minutes.
- Catalyst: Add Pd(dppf)Cl₂·DCM (20 mg). Seal the vessel immediately.
- Heating: Heat to 90°C for 2–4 hours (oil bath) or 100°C for 30 mins (Microwave).
- Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water/brine.
- Deprotection (One-pot option): If THP/Boc was used, the crude residue can often be treated directly with 4M HCl in Dioxane (RT, 1 h) to yield the final free amine inhibitor.
- Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Biological Evaluation: In Vitro Kinase Assay

Once the library is synthesized, compounds must be profiled. The ADP-Glo™ (Promega) or Z'-Lyte™ (FRET) assays are industry standards.

Protocol (ADP-Glo Format):

- Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).
- Compound Plate: Dispense 100 nL of compound (in DMSO) into a 384-well plate (10-point dose-response, starting at 10 μM).
- Enzyme Mix: Add 2 μL of Kinase enzyme (e.g., CDK2, JNK3) diluted in buffer. Incubate 10 min at RT.

- Substrate Mix: Add 2 μ L of ATP/Substrate mix (ATP concentration should be at K_{m_app} for the kinase).
- Reaction: Incubate at RT for 60 minutes.
- Detection: Add 4 μ L ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min.
- Development: Add 8 μ L Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal). Incubate 30 min.
- Read: Measure Luminescence. Calculate IC50 using a 4-parameter logistic fit.

Data Presentation & Analysis

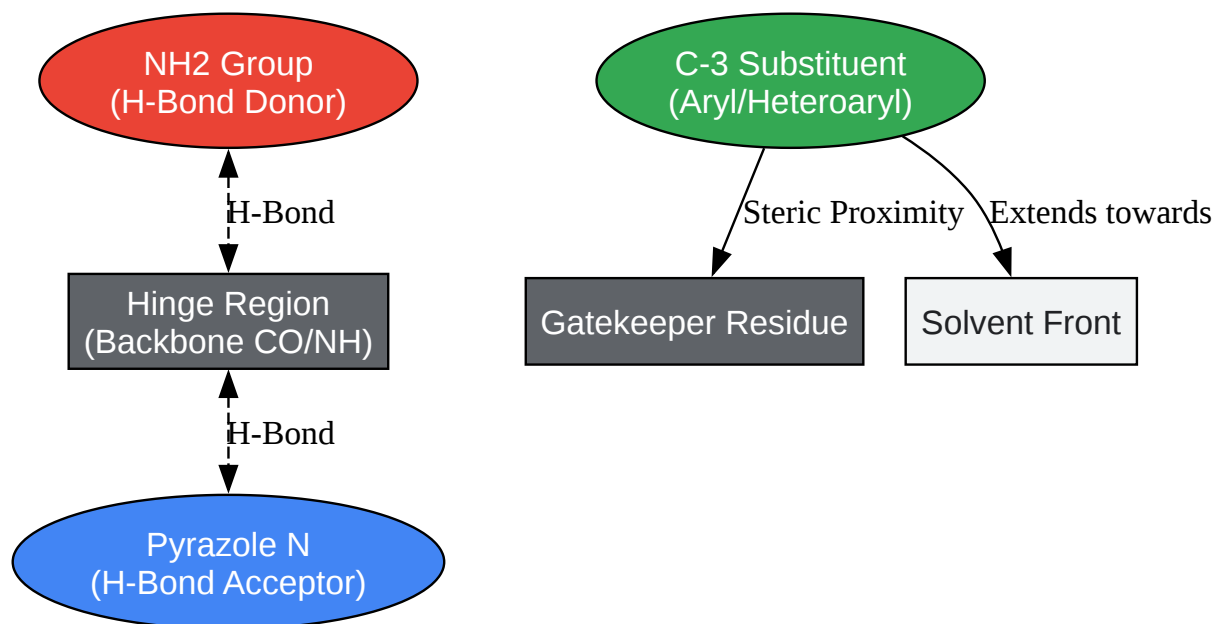
Structure-Activity Relationship (SAR) Table

Summarize your findings in the following format to identify trends:

Cmpd ID	R-Group (C-3)	Kinase Target	IC50 (nM)	LE (Ligand Efficiency)	Notes
3a	Phenyl	CDK2	450	0.35	Baseline activity
3b	4-F-Phenyl	CDK2	120	0.41	Halogen improves potency
3c	3-Pyridyl	CDK2	85	0.44	H-bond to Lysine?
3d	4-Piperazinyl-Ph	CDK2	15	0.38	Solubilizing group tolerated

Binding Mode Visualization

The diagram below depicts the theoretical binding mode of the scaffold within the kinase ATP pocket.



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Caption: Schematic of 3-substituted-aminopyrazole binding in the ATP pocket. The C-3 substituent exits towards the solvent front, avoiding steric clash with the gatekeeper.

References

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Sources

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